4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

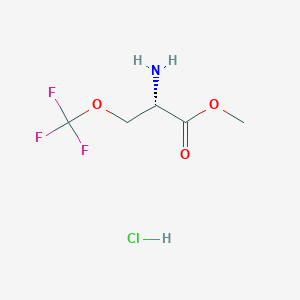

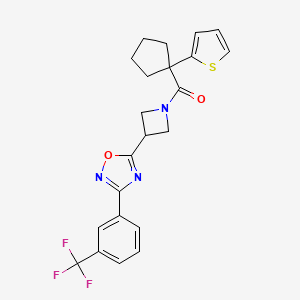

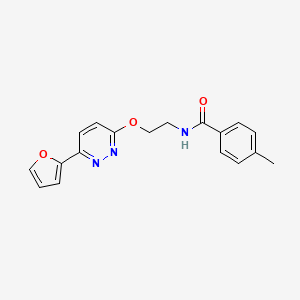

The compound “4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide” is likely a synthetic organic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an azetidine carboxylic acid or azetidine carboxyl chloride with a benzenesulfonamide . The isobutylsulfonyl group could be introduced through a sulfonylation reaction.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a benzene ring via a carbonyl group. The benzene ring would have a sulfonamide group attached, and the azetidine ring would have an isobutylsulfonyl group attached .Chemical Reactions Analysis

As for the chemical reactions, azetidines are known to participate in various reactions, including ring-opening reactions, substitutions, and additions . Benzenesulfonamides can act as weak acids and can participate in acid-base reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Generally, compounds containing azetidine rings are stable but can be reactive due to the ring strain . Benzenesulfonamides are generally stable and have good water solubility.Scientific Research Applications

Chemical Reactions and Modifications

4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, due to its structural complexity, participates in a variety of chemical reactions that enable the synthesis of novel compounds. For instance, studies on sulfonamides like this compound have shown they can undergo reactions leading to the cleavage of sulfonamide bonds under specific conditions, providing pathways to secondary amines and other derivatives. Aziridine toluene-p-sulfonamides, which share structural similarities, have been shown to open up under attack from reagents like phenyldimethylsilyllithium to yield β-silylethyl sulfonamides, highlighting the reactivity of the azetidine ring when subjected to nucleophilic attack (Fleming, I., Frackenpohl, J., & Ila, H., 1998).

Structural and Molecular Analysis

Research into structurally related sulfonamides has provided insights into their molecular and electronic structures. For example, the synthesis and crystallographic analysis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride derivatives have been conducted to understand the steric hindrance effects on their chemical reactivity and interaction potentials. These studies are crucial for designing compounds with specific physical and chemical properties for potential applications in various fields of chemistry and materials science (Rublova, L., Zarychta, B., Olijnyk, V., & Mykhalichko, B., 2017).

Biological Activity and Pharmacological Interest

While avoiding details on drug usage and side effects as per the requirements, it's pertinent to note that sulfonamides, including structures similar to 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, are subjects of interest in pharmacological research for their potential biological activities. These compounds are investigated for their roles as enzyme inhibitors, with implications for therapeutic applications. Research into sulfonamide derivatives has contributed to understanding their interactions with biological molecules and potential for disease treatment strategies (Wilkinson, B. L., Bornaghi, L., Houston, T., Innocenti, A., Vullo, D., Supuran, C., & Poulsen, S., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing a benzenesulfonamide group are diuretics or carbonic anhydrase inhibitors.

Safety and Hazards

properties

IUPAC Name |

N,N-dimethyl-4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5S2/c1-12(2)11-24(20,21)15-9-18(10-15)16(19)13-5-7-14(8-6-13)25(22,23)17(3)4/h5-8,12,15H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOWMLGPHVVQBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)

![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)

![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)